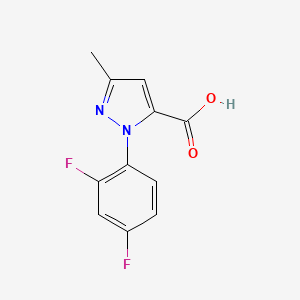

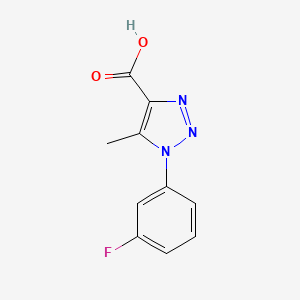

![molecular formula C18H12BrN3OS B3074456 1-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]-3-phenyl-1H-pyrazol-5-OL CAS No. 1020052-17-8](/img/structure/B3074456.png)

1-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]-3-phenyl-1H-pyrazol-5-OL

Übersicht

Beschreibung

The compound “1-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]-3-phenyl-1H-pyrazol-5-OL” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Synthesis Analysis

The synthesis of similar compounds involves a mixture of p-bromoacetophenone, thiourea, and iodine taken in a round bottom flask and refluxed for 12 hours .Molecular Structure Analysis

The 1,3,4-thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Physical And Chemical Properties Analysis

The compound has a molecular weight of 493.2 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 4 . Its exact mass is 492.87407 g/mol and its monoisotopic mass is 490.87611 g/mol . The topological polar surface area is 94.3 Ų .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

- The compound has been utilized in the synthesis of various derivatives, such as 4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-yl)imino-4,5-dihydro pyrazol-1-yl]-1,3-thiazole derivatives, using conventional methods and microwave irradiation. These derivatives were confirmed by IR and NMR spectroscopy and evaluated for biological efficacy (Rodrigues & Bhalekar, 2015).

Biological and Antimicrobial Activities

- Compounds related to 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenyl-1H-pyrazol-5-ol have shown promising antimicrobial properties. For instance, thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety were synthesized and showed significant antimicrobial and antiproliferative activities (Mansour et al., 2020).

Fluorescent and Spectroscopic Analysis

- Pyrazoline derivatives, including those similar to the compound , have been synthesized and characterized for their spectral and fluorescent properties. Studies included UV–Vis and emission spectroscopy, with some compounds showing fluorescence emission in the blue region of the visible spectrum (Ibrahim et al., 2016).

Molecular Docking and Quantum Chemical Analysis

- The related compounds have been characterized by quantum chemical methods and vibrational spectral techniques. Biological functions, such as antimicrobial activity, were explored using molecular docking to identify hydrogen bonds and binding energy with different proteins (Viji et al., 2020).

Antiproliferative and Anti-Tumor Activities

- Derivatives of this compound have been synthesized and evaluated for anti-tumor activities. Some compounds exhibited notable inhibitory effects on cancer cells like HCT-116, making them promising agents in cancer research (Gomha et al., 2016).

Eigenschaften

IUPAC Name |

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN3OS/c19-14-8-6-13(7-9-14)16-11-24-18(20-16)22-17(23)10-15(21-22)12-4-2-1-3-5-12/h1-11,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNKRFYSOQTCTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=NC(=CS3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]-3-phenyl-1H-pyrazol-5-OL | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074378.png)

![2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074383.png)

![(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B3074385.png)

![4-[(Butylamino)methyl]-2-ethoxyphenol](/img/structure/B3074398.png)

![N-{4-[(5-chloro-2-hydroxybenzyl)amino]phenyl}acetamide](/img/structure/B3074414.png)

![(Dimethylphenylphosphine)(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate](/img/structure/B3074433.png)

![(2E)-3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B3074455.png)

![5-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile](/img/structure/B3074470.png)